

AF488 NHS ester TEA excitation and emission spectra

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Compound of Interest

Compound Name: AF488 NHS ester TEA

Cat. No.: B12377076

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An In-depth Technical Guide to AF488 NHS Ester (TEA) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties and applications of Alexa Fluor™ 488 (AF488) NHS Ester (Triethylammonium Salt), a widely used amine-reactive fluorescent dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques for biomolecule labeling and detection.

Core Spectroscopic Properties

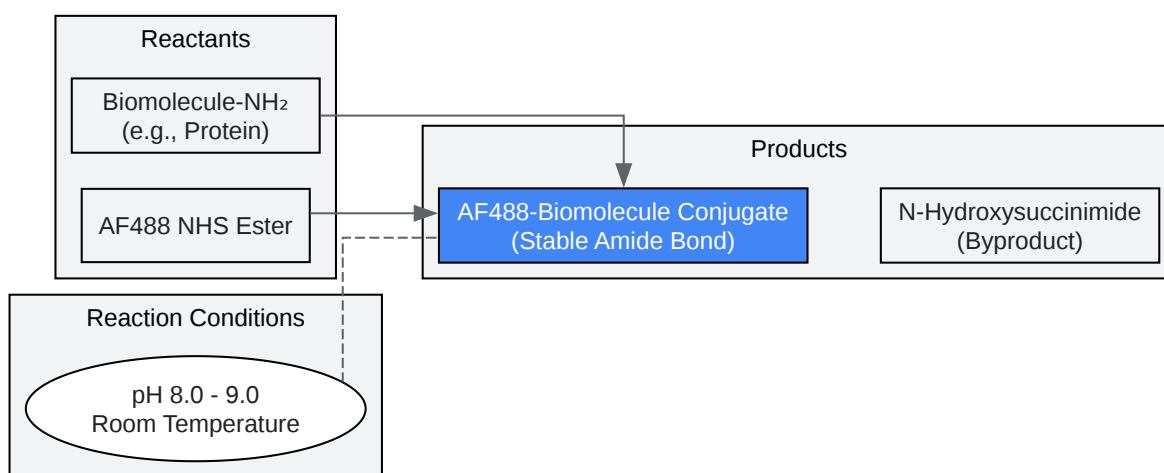
AF488 is a bright, photostable, and hydrophilic green-fluorescent dye, making it an excellent choice for labeling proteins, antibodies, and other biomolecules.^{[1][2]} Its fluorescence is independent of pH over a broad range from pH 4 to 10.^{[2][3]} The N-hydroxysuccinimide (NHS) ester moiety allows for the covalent conjugation of the dye to primary amines on target molecules.^{[3][4]}

The key spectroscopic parameters of AF488 NHS ester are summarized in the table below.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~494-495 nm	[1][3][5]
Emission Maximum (λ_{em})	~517-519 nm	[1][3][5]
Molar Extinction Coefficient (ϵ)	~71,800 - 73,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2][3][5]
Fluorescence Quantum Yield (Φ)	~0.91 - 0.92	[1][6][7]
Recommended Laser Line	488 nm	[2][3]

Chemical Principle of Labeling

The N-hydroxysuccinimidyl (NHS) ester of AF488 is an amine-reactive derivative that forms a stable, covalent amide bond with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified oligonucleotides). [3][4][8] The reaction is most efficient in a slightly alkaline environment (pH 8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic. [2][4]



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Chemical reaction of AF488 NHS ester with a primary amine.

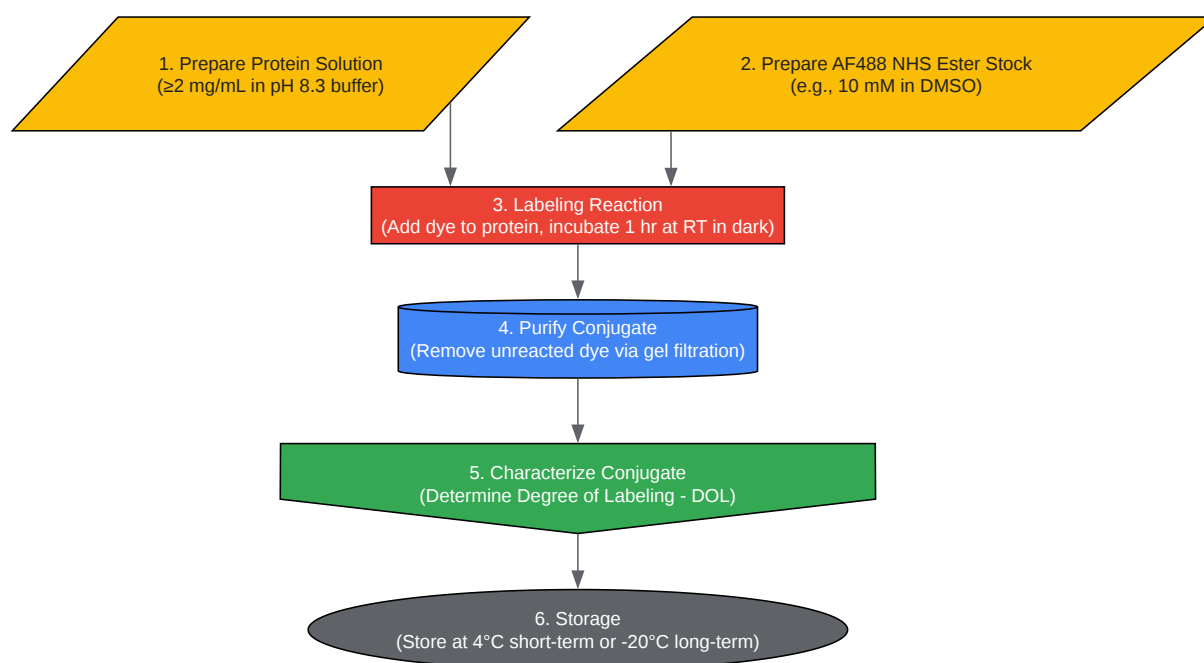
Detailed Experimental Protocol for Protein Labeling

This protocol provides a general procedure for labeling proteins, such as antibodies, with AF488 NHS ester. Optimization may be required for specific proteins.

Required Reagents and Equipment

- AF488 NHS Ester (TEA salt)
- Protein to be labeled (at a concentration of at least 2 mg/mL, free of BSA and sodium azide) [\[3\]](#)[\[9\]](#)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 [\[3\]](#)[\[10\]](#)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) [\[3\]](#)[\[9\]](#)
- Purification column (e.g., gel filtration column like Sephadex G-25)
- Spectrophotometer
- Standard lab equipment (pipettes, microcentrifuge tubes, vortexer, rotator)

Experimental Workflow



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Workflow for labeling proteins with AF488 NHS ester.

Step-by-Step Procedure

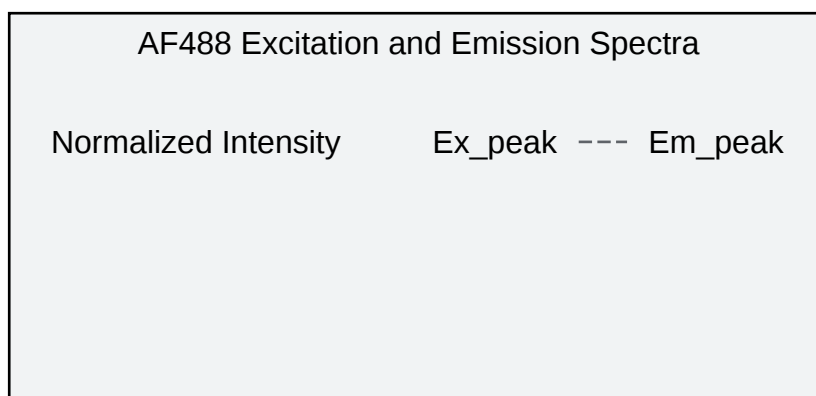
- Prepare the Protein Solution:
 - Dissolve the protein in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.^{[3][9]}
 - Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction.

- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the AF488 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.^[9] Vortex to ensure it is fully dissolved.
- Perform the Labeling Reaction:
 - Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 5:1 to 20:1 is a good starting point for optimization.^[5]
 - Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.^[3]^[9]
- Purify the Conjugate:
 - Prepare a gel filtration column according to the manufacturer's instructions to separate the labeled protein from the unreacted dye and hydrolysis byproducts.
 - Apply the reaction mixture to the column.
 - Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the AF488-labeled protein.
- Determine the Degree of Labeling (DOL):
 - The DOL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically.
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~494 nm (for AF488).
 - The DOL can be calculated using the following formula:
 - $$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

- Where:
 - A_{max} is the absorbance at the excitation maximum (~494 nm).
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at the excitation maximum (~73,000 $\text{cm}^{-1}\text{M}^{-1}$).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically ~0.10-0.11 for AF488).[\[1\]](#)
- Storage:
 - Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage.[\[8\]](#) For long-term storage, it is advisable to add a cryoprotectant like glycerol and aliquot to avoid repeated freeze-thaw cycles.

Visualization of Spectral Properties

The excitation and emission spectra of AF488 are well-defined, with a relatively small Stokes shift (the difference between the excitation and emission maxima). This is characteristic of many rhodamine-based dyes.[\[1\]](#)



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Conceptual representation of AF488 spectra.

Conclusion

AF488 NHS ester is a versatile and robust fluorescent probe for labeling biomolecules in a wide range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. Its high quantum yield, excellent photostability, and simple conjugation chemistry make it an invaluable tool for researchers in life sciences and drug development. Adherence to optimized labeling and purification protocols is crucial for obtaining high-quality, reproducible results.

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